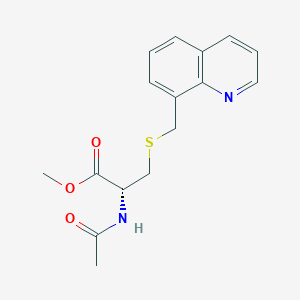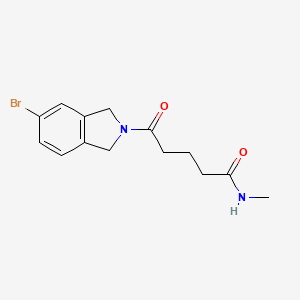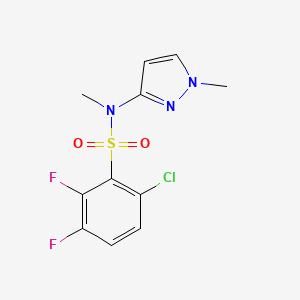
methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
作用机制
The mechanism of action of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in regulating gene expression, and their dysregulation has been linked to the development of cancer. By inhibiting HDAC enzymes, methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate can alter the expression of genes involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response. Additionally, methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate in laboratory experiments is its specificity for HDAC enzymes. This compound has been shown to selectively inhibit HDAC enzymes, making it a useful tool for studying the role of HDAC enzymes in cellular processes. However, one limitation of using methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the scientific research application of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in inflammatory diseases and other conditions. Finally, research is needed to optimize the synthesis method of methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate to improve its solubility and make it more accessible for laboratory experiments.
合成方法
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate is synthesized using a multi-step process. The first step involves the protection of the amine group on the quinoline ring using a tert-butyloxycarbonyl (Boc) protecting group. The second step involves the reaction of the protected amine with (R)-2-acetamido-3-mercapto-propanoic acid to form the desired compound.
科学研究应用
Methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is its use as an antitumor agent. Studies have shown that methyl (methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
属性
IUPAC Name |
methyl (2R)-2-acetamido-3-(quinolin-8-ylmethylsulfanyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11(19)18-14(16(20)21-2)10-22-9-13-6-3-5-12-7-4-8-17-15(12)13/h3-8,14H,9-10H2,1-2H3,(H,18,19)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOLQSXAPCSHBQ-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC2=C1N=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC2=C1N=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,2-Difluoroethoxy)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B6622939.png)


![4-[[Methyl-(1-phenylcyclopropanecarbonyl)amino]methyl]benzoic acid](/img/structure/B6622957.png)
![3-[(1-Tert-butyl-5-cyclopropylpyrazole-3-carbonyl)amino]-4-methylbenzoic acid](/img/structure/B6622961.png)
![5-[3-(1-Methylpyrazol-4-yl)propanoylamino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622968.png)
![5-[(2,5-Dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622978.png)
![1-[4-(5,6-Dimethyl-1,2,4-triazin-3-yl)piperazin-1-yl]pent-4-en-1-one](/img/structure/B6622980.png)
![5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622987.png)

![(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6623002.png)

![[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate](/img/structure/B6623011.png)
![6-[[4-(2-Methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623038.png)